Meta- vs. Para-Chloro Pharmacophore Selectivity: A2A Receptor and MAO-B Inhibition Potency Divergence
The (E)-3-chlorostyryl group installed via CAS 871125-84-7 is directly responsible for the dual A2A antagonist/MAO-B inhibitory profile of its 9-deazaxanthine derivatives. The meta-chloro analog (17f) achieves Ki(A2A) = 260 nM and IC50(MAO-B) = 200 nM, with >3800-fold selectivity over MAO-A (IC50 = 10 μM). In comparison, the para-chlorostyryl derivative (18b) shows considerably weaker MAO-B inhibition (IC50 = 68 nM) but the balance of A2A/MAO-B activity is compromised. The prototype MAO-B inhibitor deprenyl (IC50 = 334 nM) is 1.67-fold less potent than 17f [1].
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50(MAO-B) = 200 nM for the 3-chlorostyryl-9-deazaxanthine derivative (17f) synthesized from CAS 871125-84-7 |
| Comparator Or Baseline | para-chloro derivative 18b: IC50(MAO-B) = 68 nM; deprenyl: IC50(MAO-B) = 334 nM |
| Quantified Difference | 17f is 1.67-fold more potent than deprenyl; 18b is 2.94-fold more potent than 17f for MAO-B alone, but 17f uniquely balances dual A2A/MAO-B activity |
| Conditions | In vitro enzymatic assays using human recombinant MAO-B and MAO-A; radioligand binding at human A2A receptors |
Why This Matters
The meta-chloro substitution pattern is essential for achieving the balanced dual pharmacological profile needed for anti-Parkinsonian lead optimization.
- [1] Rivara, S., Piersanti, G., Bartoccini, F., Diamantini, G., Pala, D., Riccioni, T., Stasi, M. A., Cabri, W., Borsini, F., Mor, M., Tarzia, G., & Minetti, P. (2013). Synthesis of (E)-8-(3-chlorostyryl)caffeine analogues leading to 9-deazaxanthine derivatives as dual A2A antagonists/MAO-B inhibitors. Journal of Medicinal Chemistry, 56(3), 1247–1261. https://doi.org/10.1021/jm301686s View Source
